

# In Vivo Metabolism and Pharmacokinetics of AZD-3199: A Technical Guide

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## Compound of Interest

Compound Name: AZD-3199

Cat. No.: B1666216

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## Introduction

**AZD-3199** is an inhaled ultra-long-acting  $\beta$ 2-adrenergic receptor agonist (uLABA) that was under development by AstraZeneca for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] As a  $\beta$ 2-agonist, its therapeutic action is mediated through the relaxation of airway smooth muscle, leading to bronchodilation.[2] Preclinical studies demonstrated high selectivity and potency of **AZD-3199** for the  $\beta$ 2-receptor in vitro, with a prolonged duration of action in vivo.[2] Although clinical development was discontinued, understanding its in vivo metabolism and pharmacokinetic profile remains valuable for the development of future inhaled therapeutics. This technical guide provides a comprehensive overview of the available data on the in vivo fate of **AZD-3199**.

## In Vivo Pharmacokinetics

Clinical pharmacokinetic studies have been the primary source of in vivo data for **AZD-3199**. These studies were conducted in healthy volunteers as well as in patients with asthma and COPD.[2][3]

## Absorption and Distribution

Following inhalation, **AZD-3199** is rapidly absorbed into the systemic circulation, with the maximum plasma concentration (Tmax) being reached within 30 minutes.[3] The

pharmacokinetic profile of **AZD-3199** has been shown to be dose-proportional and time-independent.[3]

Systemic availability of the unmetabolized drug was found to be similar in healthy subjects and patients with asthma; however, it was observed to be lower in patients with COPD.[3]

## Elimination

**AZD-3199** exhibits a remarkably long terminal half-life ( $t_{1/2}$ ), estimated to be up to 142 hours in healthy Caucasian males.[3] This long half-life is a key characteristic of its "ultra-long-acting" designation. The precise reasons for this prolonged half-life have not been fully elucidated but could be attributed to slow systemic elimination or an elimination rate limited by slow pulmonary absorption and/or lung retention.[2] The primary route of assessment for elimination in clinical trials was via total plasma concentration and urinary excretion.[3]

## Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of **AZD-3199** derived from clinical studies in humans.

Parameter	Value	Population	Citation
Time to Maximum Plasma Concentration (Tmax)	Within 30 minutes	Healthy Volunteers, Asthma & COPD Patients	[3]
Terminal Half-life ( $t_{1/2}$ )	Up to 142 hours	Healthy Caucasian Males	[3]

## In Vivo Metabolism

Detailed in vivo metabolism studies for **AZD-3199** are not extensively available in the public domain. Clinical studies have primarily focused on the quantification of the "unmetabolized drug," suggesting that the parent compound is the major circulating entity.[3]

Based on the chemical structure of **AZD-3199**, which contains a benzothiazole core, potential metabolic pathways can be inferred from studies on similar compounds. The metabolism of benzothiazole in guinea pigs has been shown to involve ring-cleavage, producing metabolites

such as 2-methylmercaptoaniline, 2-methylsulphinylaniline, and 2-methylsulphonylaniline.<sup>[4]</sup> It is plausible that **AZD-3199** could undergo similar biotransformations.

#### Potential Metabolic Pathways for **AZD-3199** (Hypothesized)

- Oxidation: Hydroxylation of the aromatic rings or the aliphatic side chains.
- Ring Cleavage: Opening of the benzothiazole ring system.
- Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.

Further in vivo studies, including metabolite profiling in plasma and excreta from preclinical species, would be necessary to definitively identify the metabolic fate of **AZD-3199**.

## Experimental Protocols

Detailed, specific experimental protocols for the in vivo metabolism and pharmacokinetic studies of **AZD-3199** have not been published. However, based on standard practices for inhaled drug development, the following represents a likely methodology.

### Animal Pharmacokinetic Study (Rat Model)

This protocol describes a general procedure for evaluating the pharmacokinetics of an inhaled compound like **AZD-3199** in rats.

- Animal Model: Male Sprague-Dawley rats.
- Drug Administration: Intratracheal administration of a formulated solution or suspension of **AZD-3199**.
- Dose Groups: At least three dose levels to assess dose proportionality.
- Blood Sampling: Serial blood samples collected from the tail vein or jugular vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dose.
- Sample Processing: Plasma separated by centrifugation and stored at -80°C until analysis.

- **Bioanalysis:** Plasma concentrations of **AZD-3199** determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
- **Pharmacokinetic Analysis:** Plasma concentration-time data analyzed using non-compartmental methods to determine key parameters such as C<sub>max</sub>, T<sub>max</sub>, AUC, t<sub>1/2</sub>, clearance, and volume of distribution.

## In Vivo Metabolism Study (Rat Model)

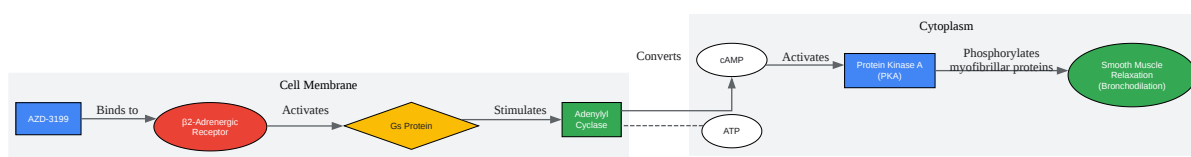
This protocol outlines a general approach for identifying metabolites of an inhaled compound.

- **Animal Model:** Male Sprague-Dawley rats.
- **Drug Administration:** A single intratracheal dose of radiolabeled ([<sup>14</sup>C] or [<sup>3</sup>H]) **AZD-3199** to facilitate metabolite tracking.
- **Sample Collection:** Urine and feces collected over 72 hours using metabolic cages. Blood samples are also collected at various time points.
- **Sample Processing:**
  - **Plasma:** Proteins precipitated, and the supernatant analyzed.
  - **Urine:** Directly analyzed or subjected to solid-phase extraction for cleanup and concentration.
  - **Feces:** Homogenized and extracted with an appropriate solvent.
- **Metabolite Profiling:** Samples analyzed by LC-MS/MS to separate and detect the parent drug and its metabolites.
- **Metabolite Identification:** Structural elucidation of metabolites performed using high-resolution mass spectrometry (HR-MS) and comparison with synthesized reference standards if available.
- **Quantitative Analysis:** The amount of each metabolite in the excreta is determined by radiometric analysis and/or LC-MS/MS.

## Visualizations

### Signaling Pathway

**AZD-3199**, as a  $\beta$ 2-adrenergic receptor agonist, activates a well-characterized signaling cascade within airway smooth muscle cells, leading to bronchodilation.

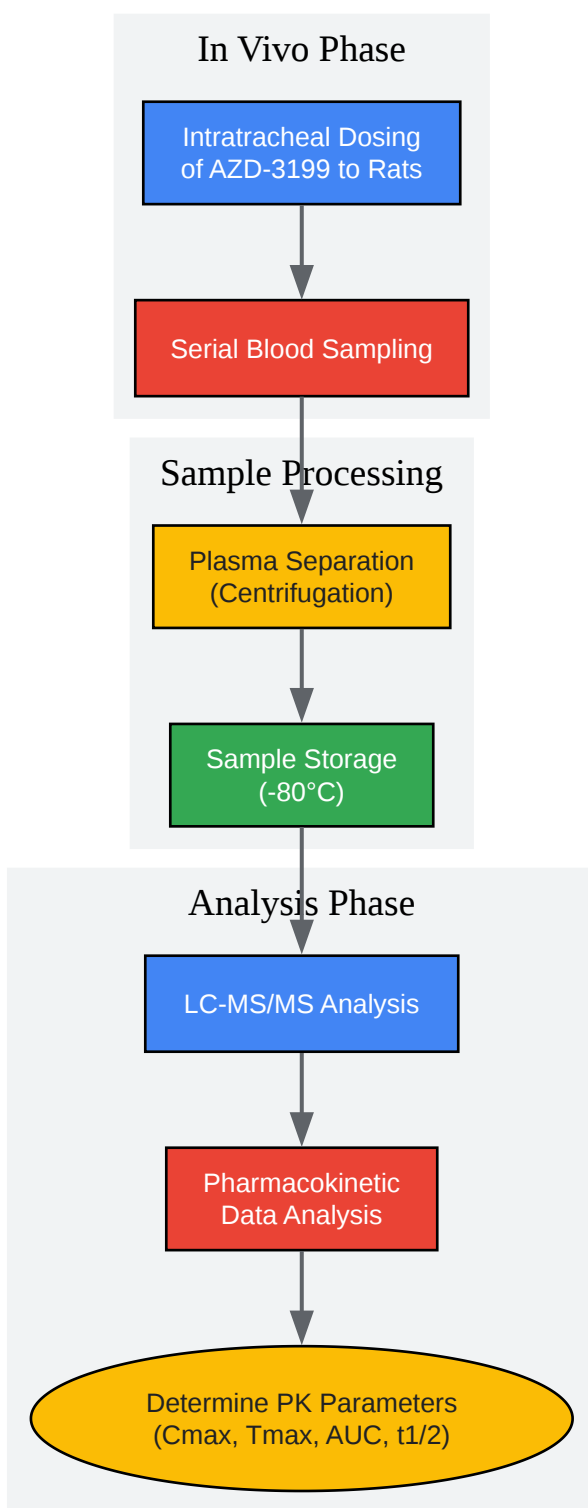


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Caption:  $\beta$ 2-Adrenergic Receptor Signaling Pathway.

### Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of an inhaled compound.



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Caption: In Vivo Pharmacokinetic Study Workflow.

## Conclusion

**AZD-3199** is an ultra-long-acting  $\beta$ 2-adrenergic receptor agonist with a pharmacokinetic profile characterized by rapid absorption and an exceptionally long terminal half-life following inhalation. While clinical studies have established its pharmacokinetic properties in humans, detailed information on its in vivo metabolism remains limited in the public domain. The benzothiazole core of **AZD-3199** suggests potential metabolic pathways involving oxidation and ring cleavage. The provided experimental protocols and visualizations offer a framework for understanding the evaluation of such inhaled drug candidates. Further research, particularly preclinical metabolism studies, would be required for a complete characterization of the in vivo disposition of **AZD-3199**.

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